2-Phenyl-2-(propan-2-yloxy)acetaldehyde
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Overview
Description
2-Phenyl-2-(propan-2-yloxy)acetaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
The synthesis of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of phenylacetaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Phenyl-2-(propan-2-yloxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
2-Phenyl-2-(propan-2-yloxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity .
Comparison with Similar Compounds
2-Phenyl-2-(propan-2-yloxy)acetaldehyde can be compared with other similar compounds, such as:
Phenylacetaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Phenylpropanal: Similar structure but lacks the isopropyl group attached to the oxygen atom, which may affect its reactivity and interaction with molecular targets.
Benzaldehyde: Contains a simpler structure with only a phenyl group attached to the aldehyde, making it less versatile in synthetic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-phenyl-2-propan-2-yloxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCSYIVBPFMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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